molecular formula C12H11NO4 B1359690 Methyl 4-acetoxy-1H-indole-6-carboxylate CAS No. 41123-14-2

Methyl 4-acetoxy-1H-indole-6-carboxylate

Cat. No. B1359690
CAS RN: 41123-14-2
M. Wt: 233.22 g/mol
InChI Key: FTPCMLXELAQFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-acetoxy-1H-indole-6-carboxylate” is an organic compound with a special indole structure and contains ester and acetate groups . It is a colorless or light yellow solid, stable at room temperature and pressure .


Synthesis Analysis

The preparation of “Methyl 4-acetoxy-1H-indole-6-carboxylate” is usually carried out by chemical synthesis methods. A common preparation method is to protect the 6-carboxyl group on the indole ring as an ester group, and then acetylation reaction in the presence of acetic anhydride and base to produce methyl formate .


Molecular Structure Analysis

The molecular formula of “Methyl 4-acetoxy-1H-indole-6-carboxylate” is C12H11NO4 . Its molecular weight is 233.22g/mol .


Chemical Reactions Analysis

“Methyl 4-acetoxy-1H-indole-6-carboxylate” has a wide range of uses in the field of organic synthesis. It is often used as an intermediate in the synthesis of drugs, such as antibacterial drugs and anticancer drugs .


Physical And Chemical Properties Analysis

“Methyl 4-acetoxy-1H-indole-6-carboxylate” is soluble in solution in organic solvents such as ethanol, dichloromethane, and acetone, but poorly soluble in water . It should be stored at 0-8C .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, including Methyl 4-acetoxy-1H-indole-6-carboxylate, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antiviral Activity

Indole derivatives have shown inhibitory activity against influenza A . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-Inflammatory and Anticancer Activities

Indole derivatives have shown potential in anti-inflammatory and anticancer treatments . The indole nucleus binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Antioxidant and Antimicrobial Activities

Indole derivatives have demonstrated antioxidant and antimicrobial activities . These properties make them valuable in the development of new therapeutic possibilities .

Tryptophan Dioxygenase Inhibitors

Methyl indole-6-carboxylate has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors have potential as anticancer immunomodulators .

Inhibitor of Botulinum Neurotoxin

Methyl indole-6-carboxylate has been used in the preparation of inhibitors of botulinum neurotoxin . This neurotoxin is produced by the bacterium Clostridium botulinum and is highly toxic .

ITK Inhibitors

Methyl indole-6-carboxylate has been used in the preparation of ITK inhibitors . ITK, or interleukin-2 inducible T cell kinase, plays a key role in T cell signaling and is a potential target for immunomodulatory therapies .

Antibacterial Agents

Methyl indole-6-carboxylate has been used in the preparation of antibacterial agents . These agents are crucial in the fight against bacterial infections .

Safety and Hazards

“Methyl 4-acetoxy-1H-indole-6-carboxylate” is an organic compound, and protective measures need to be paid attention to during use. It may cause irritation to the eyes, skin, and respiratory system. Appropriate protective equipment, such as lab gloves, goggles, and protective masks, should be worn when in use. At the same time, it should be operated in a well-ventilated place and avoid inhaling its vapor. In case of contact with skin or eyes, rinse with plenty of water and seek medical assistance .

properties

IUPAC Name

methyl 4-acetyloxy-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7(14)17-11-6-8(12(15)16-2)5-10-9(11)3-4-13-10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPCMLXELAQFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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